2-Octyl tetrachlorophthalate
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Overview
Description
2-Octyl tetrachlorophthalate is an organic compound with the molecular formula C16H18Cl4O4 It is a derivative of phthalic acid, where the phthalate core is substituted with four chlorine atoms and an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl tetrachlorophthalate typically involves the esterification of tetrachlorophthalic anhydride with 2-octanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Tetrachlorophthalic anhydride+2-Octanol→2-Octyl tetrachlorophthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Octyl tetrachlorophthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it can hydrolyze to form tetrachlorophthalic acid and 2-octanol.
Substitution: The chlorine atoms on the phthalate ring can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Tetrachlorophthalic acid and 2-octanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Reduction: Less chlorinated phthalate derivatives.
Scientific Research Applications
2-Octyl tetrachlorophthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Studied for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 2-Octyl tetrachlorophthalate involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific enzymes, inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Di-n-octyl phthalate: Another phthalate ester with similar plasticizing properties but without the chlorine substitutions.
Di(2-ethylhexyl) phthalate: A widely used plasticizer with different alkyl groups and no chlorine atoms.
Tetrachlorophthalic anhydride: The precursor to 2-Octyl tetrachlorophthalate, used in similar applications but with different reactivity.
Uniqueness
This compound is unique due to its combination of chlorine substitutions and the octyl group. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specific applications where other phthalates may not be as effective.
Properties
CAS No. |
57789-23-8 |
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Molecular Formula |
C16H18Cl4O4 |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-octan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H18Cl4O4/c1-3-4-5-6-7-8(2)24-16(23)10-9(15(21)22)11(17)13(19)14(20)12(10)18/h8H,3-7H2,1-2H3,(H,21,22) |
InChI Key |
IFIKZQZRVSEJIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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